![molecular formula C12H14N4O B1489215 (3-Aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone CAS No. 2098032-03-0](/img/structure/B1489215.png)
(3-Aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
Overview
Description
(3-Aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C12H14N4O and its molecular weight is 230.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of (3-Aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone are γ-aminobutyric acid (GABA) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
This compound interacts with its targets by binding to GABA receptors, similar to classical benzodiazepine tranquilizers . This interaction results in the blocking of these receptors, which in turn inhibits neurotransmission .
Biochemical Pathways
The compound affects the GABAergic pathway, which is responsible for inhibitory neurotransmission in the brain . By blocking GABA receptors, it disrupts this pathway, leading to changes in neural activity .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of neurotransmission in the brain due to the blocking of GABA receptors . This results in various biological effects, including potential sedative and anxiolytic effects .
Biological Activity
The compound (3-Aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique molecular structure that incorporates both azetidine and imidazopyridine moieties. This structural diversity is believed to contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of imidazo[1,2-a]pyridine, including those similar to this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated lethal concentrations (LC50) in the nanomolar range across multiple human cancer cell lines, suggesting potent anticancer activity .
Table 1: Cytotoxicity of Related Compounds
Compound | Cell Line Tested | LC50 (nM) |
---|---|---|
Compound 1 | U87 (Glioblastoma) | 200 ± 60 |
Compound 2 | BE (Chemoresistant) | 18.9 |
Compound 3 | SK (Neuroblastoma) | >3000 |
The findings indicate that the compound can effectively inhibit cell proliferation and induce apoptosis in resistant cancer cell lines, highlighting its potential as a therapeutic agent .
Receptor Modulation
The compound has also been evaluated for its interaction with histamine receptors. Specifically, it has been identified as a partial agonist at the H3 receptor, which is implicated in various neurological conditions. The binding affinity and potency were assessed using a cyclic adenosine monophosphate (cAMP) response element-luciferase reporter gene assay .
Table 2: Receptor Binding Affinities
Compound | Receptor Type | pKi | pEC50 |
---|---|---|---|
11b | H3R | 8.5 | 9.5 |
11i | H3R | 7.0 | 8.0 |
This modulation of histamine receptors may provide insights into the compound's potential applications in treating neurological disorders alongside its anticancer properties.
Study on Anticancer Efficacy
In a notable study, researchers synthesized various analogs of imidazo[1,2-a]pyridine derivatives and evaluated their efficacy against glioblastoma and neuroblastoma cell lines. The study found that compounds similar to this compound exhibited significant growth inhibition compared to existing therapies .
The combination of these compounds with radiation therapy showed enhanced efficacy, reducing the reproductive integrity of treated cells significantly. This suggests that such compounds could serve as effective radiosensitizers in clinical settings .
Pharmacokinetics and Biodistribution
Pharmacokinetic studies have shown that related compounds undergo rapid absorption and exhibit favorable biodistribution profiles in vivo. For instance, a related compound was administered orally to mice, showing substantial uptake in brain tissue, which is crucial for treating central nervous system malignancies .
Scientific Research Applications
The compound (3-Aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone has garnered attention in recent years due to its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores the applications of this compound, focusing on its biological activities, synthetic methodologies, and implications for drug development.
Key Properties
- Molecular Formula : C11H12N4O
- Molecular Weight : 216.24 g/mol
- Functional Groups : Amino group, imidazole ring, and ketone functionality.
Anticancer Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit promising anticancer properties. For instance, a study highlighted the synthesis of various imidazo[1,2-a]pyridine derivatives that demonstrated significant cytotoxic effects against cancer cell lines. The presence of the azetidine ring in the compound may enhance its interaction with biological targets involved in cancer progression .
Neurological Disorders
The compound's structure suggests potential activity against neurological disorders. Imidazo[1,2-a]pyridine derivatives have been studied for their ability to modulate neurotransmitter systems and exhibit neuroprotective effects. Research has shown that these compounds can influence P2X7 receptors, which are implicated in pain and inflammation pathways, making them candidates for treating conditions like Alzheimer's disease and multiple sclerosis .
Anti-inflammatory Properties
The anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives has been documented extensively. The compound may act by inhibiting pro-inflammatory cytokines and mediators, thus providing therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease .
Synthetic Methodologies
The synthesis of this compound can be achieved through various methods:
Aza-Friedel-Crafts Reaction
One notable synthetic route involves the aza-Friedel-Crafts reaction, which allows for the construction of complex heterocycles from simpler precursors under mild conditions. This method has been optimized to yield high purity and good yields of the desired product without the need for inert atmospheres or anhydrous conditions .
Three-component Reactions
Recent advancements have introduced three-component reactions that facilitate the efficient synthesis of imidazo[1,2-a]pyridine derivatives. These methodologies are advantageous due to their simplicity and broad substrate scope, enabling rapid exploration of structure-activity relationships .
Case Study 1: Anticancer Activity Assessment
In a recent study published in Drug Target Insights, researchers synthesized a series of imidazo[1,2-a]pyridine derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that specific substitutions on the azetidine moiety significantly enhanced anticancer activity compared to unsubstituted analogs .
Case Study 2: Neuroprotective Effects
Another investigation focused on evaluating the neuroprotective effects of imidazo[1,2-a]pyridine derivatives in animal models of neurodegeneration. The findings suggested that these compounds could reduce neuroinflammation and improve cognitive function in models of Alzheimer’s disease, highlighting their potential as therapeutic agents for neurological disorders .
Properties
IUPAC Name |
(3-aminoazetidin-1-yl)-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-8-11(12(17)15-6-9(13)7-15)16-5-3-2-4-10(16)14-8/h2-5,9H,6-7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPHOTDNEBFKBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CC(C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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